molecular formula C18H21NO B1368937 1-[(Dibenzylamino)methyl]cyclopropan-1-ol CAS No. 428855-17-8

1-[(Dibenzylamino)methyl]cyclopropan-1-ol

Cat. No. B1368937
CAS RN: 428855-17-8
M. Wt: 267.4 g/mol
InChI Key: QILKRCMMHALAJX-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)methylcyclopropan-1-ol (DBAMCP) is a cyclopropane derivative that has been used for a variety of research applications. It is a highly versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. DBAMCP is a relatively new compound, with only a few studies conducted on its properties and applications.

Scientific Research Applications

  • Synthesis and Stereochemistry :

    • The isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, related to the target compound, have been synthesized. Their stereochemistry was determined through NMR spectroscopy and single crystal X-ray analysis. These compounds display unusual conformational behavior in both solution-phase and solid-state, which is significant for understanding their chemical properties (Jones et al., 2016).
  • Potential in Amino Acids Synthesis :

    • A study demonstrated the transformation of N,N-dibenzyl-2-benzyloxyacetamide into 1-(benzyloxymethyl)-1-(dibenzylamino)cyclopropane. These compounds were further processed into N-Boc-protected methyl esters of various amino acids, showing their potential use in synthesizing amino acid derivatives (Kordes et al., 2000).
  • Application in Molecular Inactivation :

    • N-(1-Methyl)cyclopropylbenzylamine, closely related to the query compound, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase. This demonstrates its potential use in studies related to enzyme inhibition (Silverman & Hoffman, 1981).
  • Cyclopropanation Reactions :

    • Research on the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene highlights the chemical reactivity of similar compounds. This is significant for understanding the synthesis of cyclopropane derivatives and their applications in various chemical syntheses (Davies et al., 2007).

properties

IUPAC Name

1-[(dibenzylamino)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKRCMMHALAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573531
Record name 1-[(Dibenzylamino)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

428855-17-8
Record name 1-[(Dibenzylamino)methyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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